Geranyl chloride

描述

Geranyl chloride is a useful research compound. Its molecular formula is C10H17Cl and its molecular weight is 172.69 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis

Starting Material for Organic Compounds

Geranyl chloride serves as a crucial starting material in the synthesis of various organic compounds, particularly in the production of terpenoids and other natural products. Its reactive chloride group enables it to undergo nucleophilic substitution reactions, facilitating the formation of more complex molecules. For instance, it can be utilized to synthesize monoterpenes like limonene, which is extensively used in fragrances and flavorings.

Case Study: Synthesis of Terpenoid Derivatives

Research has demonstrated that derivatives of this compound can be synthesized to create a variety of terpenoid natural products. Kinetic studies have shown that subtle structural differences in this compound derivatives significantly impact their reactivity as electrophiles in synthetic reactions . This highlights the importance of understanding structure-activity relationships in developing effective synthetic pathways.

Biological Applications

Enzyme Mechanism Studies

In biological research, this compound is employed as a substrate for enzymes involved in terpenoid biosynthesis. It aids in investigating biological pathways and enzyme mechanisms, contributing to our understanding of how terpenoids function within living systems.

Antimicrobial Properties

Studies have indicated that this compound and its derivatives exhibit notable antimicrobial properties. For example, research published in the Journal of Applied Microbiology demonstrated its effectiveness against various pathogens, including Staphylococcus aureus. This property positions this compound as a potential candidate for developing new antimicrobial agents.

Medical Applications

Therapeutic Potential

this compound has shown promise in medical research for its potential therapeutic applications. Studies have indicated that compounds derived from this compound possess anti-inflammatory and anticancer properties. For instance, geranyl isovalerate (a derivative) exhibited anticancer activity against colorectal cancer cell lines by inducing apoptosis and modulating gene expression related to cell survival .

Case Study: Anti-Ulcer Activity

In experimental models, geraniol (related to this compound) demonstrated significant anti-ulcer activity when combined with conventional therapies against gastric infections caused by Helicobacter pylori. The results indicated a reduction in ulcerative index and improved gastric conditions .

Industrial Applications

Fragrance and Flavor Industry

this compound is extensively used in the fragrance and flavor industry due to its pleasant aroma and ability to enhance product formulations. It is commonly incorporated into perfumes, cosmetics, and food flavorings.

Pesticide Development

The compound has also been explored for its potential use in developing insecticides. Research indicates that derivatives of this compound can disrupt normal insect development, making them useful as eco-friendly pest control agents .

化学反应分析

Nucleophilic Substitution Reactions

Geranyl chloride undergoes SN1/SN2 mechanisms due to its tertiary allylic chloride structure:

- Hydrolysis : Forms geraniol in aqueous basic conditions (e.g., 10% Na₂CO₃) .

- Cross-coupling : Pd-catalyzed reactions enable C–C bond formation (e.g., Suzuki-Miyaura) .

- Epoxidation : Reacts with peracids to form geranyl epoxides, intermediates in insect growth regulators .

Cyclization and Elimination Reactions

This compound participates in tail-to-head cyclizations and eliminations, influenced by catalysts and steric effects:

| Catalyst | Product | Yield | Enantioselectivity | Conditions |

|---|---|---|---|---|

| Dual H-bonding/Brønsted acid | Tetrasubstituted olefin 4b | 12% | 85% ee | RT, CH₂Cl₂ |

| None | Conjugated diene 5b | 5% | N/A | Collidine, 0.8 atm |

Cyclizations are slow at room temperature but accelerate with catalysts, though elimination products dominate without stereochemical control .

Long-Range Reactivity Modulations

Structural modifications at distant sites significantly alter reactivity:

- C3 substituents : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity by 4× via polar effects .

- Steric hindrance : Bulky groups at C7 reduce SN2 rates by 60% due to conformational restrictions .

Computational studies suggest orbital mixing in certain conformers destabilizes the reactant, enhancing reactivity .

Enzyme Immobilization via Thiol-Alkene Reactions :

| Enzyme | Immobilization Yield | Retained Activity | Optimal pH |

|---|---|---|---|

| GeoBacillus lipase | 42% | 84% | 8.0 |

| Rhizomucor miehei lipase | 64% | 99% | 8.0 |

tRNA Modifications:

- S-Geranyl-2-thiouridine : Enhances thermal stability of tRNA-mRNA interactions (ΔG° = -2.1 kcal/mol) .

Stability and Purification

属性

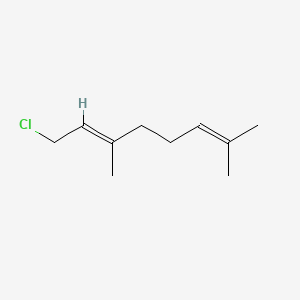

IUPAC Name |

(2E)-1-chloro-3,7-dimethylocta-2,6-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Cl/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAUCMCTKPXDIY-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCl)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063494, DTXSID301316702 | |

| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5389-87-7, 4490-10-2 | |

| Record name | Geranyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5389-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004490102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005389877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3,7-dimethylocta-2,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。